molecular formula C12H14ClNO2 B8485872 Ethyl 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No. B8485872
M. Wt: 239.70 g/mol
InChI Key: CLWZFEIQCCFDSW-UHFFFAOYSA-N
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Patent
US08329691B2

Procedure details

Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate (3.40 g) was dissolved in phosphorus oxychloride (30 ml), and the mixture was stirred with heating to reflux for 10 hr. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography, and the fraction eluted with ethyl acetate-hexane (50:50-100:0) was concentrated under reduced pressure to give the object compound (3.68 g).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:2]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
OC1=NC=2CCCCC2C=C1C(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hr
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the fraction eluted with ethyl acetate-hexane (50:50-100:0)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2CCCCC2C=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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